N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3,5-dimethoxybenzamide
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Overview
Description
This compound belongs to a class of chemicals that exhibit significant biological and pharmacological properties. The chemical structure and properties of such compounds have been a subject of extensive research due to their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions such as condensation, cyclization, and functional group transformations. For example, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine (Huang et al., 2020).
Molecular Structure Analysis
Molecular structure determination is essential for understanding the chemical and biological properties of a compound. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations are commonly employed. For instance, the crystal structure of a related compound was determined using X-ray diffraction, revealing its belonging to the tetragonal system (Huang et al., 2020).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARVNWUFNKKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CNC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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